molecular formula C20H18O4 B5733690 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate

Cat. No. B5733690
M. Wt: 322.4 g/mol
InChI Key: GYQQWGVGOLAXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is a chemical compound that belongs to the class of flavones. It is synthesized through a multi-step process and has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is not fully understood. However, studies have suggested that the compound may exert its antioxidant, anti-inflammatory, and anticancer effects through various mechanisms. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which may contribute to its antioxidant activity. Additionally, 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, which may underlie its anti-inflammatory effects. Finally, the compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
Studies have demonstrated that 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cancer cell proliferation in vitro. Additionally, animal studies have suggested that the compound may have potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. However, further research is needed to fully understand the biochemical and physiological effects of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, the compound has been shown to have strong antioxidant and anti-inflammatory properties, which may be beneficial in studying the mechanisms underlying these processes. However, one limitation of using 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate in lab experiments is its potential toxicity. Studies have suggested that the compound may have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate. One area of interest is the compound's potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate in vivo. Finally, studies are needed to determine the optimal dosage and administration route of the compound, as well as its potential side effects.

Synthesis Methods

The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate involves several steps. The starting material is 3,4-dihydroxybenzaldehyde, which is converted into 3-benzyl-4-hydroxybenzaldehyde through a Grignard reaction. This intermediate is then subjected to a condensation reaction with 4,8-dimethylcoumarin in the presence of an acid catalyst to yield 3-benzyl-4,8-dimethyl-2H-chromen-7-ol. Finally, this compound is acetylated using acetic anhydride to produce 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate.

Scientific Research Applications

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has been the subject of scientific research due to its potential applications in various fields. It has been studied for its antioxidant, anti-inflammatory, and anticancer properties. Studies have shown that the compound exhibits strong antioxidant activity, which may help protect against oxidative stress and prevent cellular damage. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions. Additionally, 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has been found to have anticancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-12-16-9-10-18(23-14(3)21)13(2)19(16)24-20(22)17(12)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQQWGVGOLAXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.